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Compound of Interest

Compound Name: 1,4-Cyclohexanedicarboxylic acid

Cat. No.: B147002 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1,4-
Cyclohexanedicarboxylic acid, a molecule of interest in various chemical and pharmaceutical

research fields. This document presents a summary of its nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for

obtaining these spectra. The information is intended to serve as a valuable resource for

researchers and professionals engaged in the analysis and characterization of this compound.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 1,4-Cyclohexanedicarboxylic
acid. It exists as two geometric isomers, cis and trans, and where available, data for both are

presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of 1,4-Cyclohexanedicarboxylic acid is characterized by signals from

the cyclohexyl ring protons and the acidic protons of the carboxylic acid groups. The chemical

shift of the carboxylic acid proton can be highly variable and is often observed as a broad

singlet far downfield.[1][2]
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Assignment
Chemical Shift (δ,

ppm)
Multiplicity Notes

-COOH 10-13 Broad Singlet

Chemical shift is

concentration and

solvent dependent.[1]

[3]

CH (methine) ~2.0 - 2.5 Multiplet

Protons attached to

the carbons bearing

the carboxylic acid

groups.

CH₂ (methylene) ~1.4 - 2.2 Multiplet
Protons of the

cyclohexane ring.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the

molecule. The carbonyl carbons of the carboxylic acid groups are typically found in the 170-185

ppm region.[4][5][6]

Assignment Chemical Shift (δ, ppm)

C=O (carbonyl) ~175 - 185

CH (methine) ~40 - 45

CH₂ (methylene) ~25 - 30

Infrared (IR) Spectroscopy
The IR spectrum of 1,4-Cyclohexanedicarboxylic acid shows characteristic absorptions for

the O-H and C=O bonds of the carboxylic acid functional groups.[2][3]
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Vibrational Mode Frequency (cm⁻¹) Intensity Description

O-H stretch 2500-3300 Strong, Broad

Characteristic broad

absorption due to

hydrogen bonding of

the carboxylic acid

dimer.[2][3]

C-H stretch 2850-3000 Medium
Aliphatic C-H

stretching.

C=O stretch 1680-1710 Strong
Carbonyl stretching of

the carboxylic acid.

C-O stretch 1200-1300 Medium
Carbon-oxygen single

bond stretching.

O-H bend 920-950 Medium, Broad
Out-of-plane bending

of the O-H group.

Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry of 1,4-Cyclohexanedicarboxylic acid results in

fragmentation of the molecule. The molecular ion peak (M⁺) may be observed, along with

characteristic fragment ions.

Mass Spectrum of trans-1,4-Cyclohexanedicarboxylic acid[7]
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m/z Relative Intensity (%) Possible Fragment

172 Low [M]⁺

154 22.8 [M - H₂O]⁺

126 53.5
[M - H₂O - CO]⁺ or [M - COOH

- H]⁺

108 41.4 [M - 2COOH]⁺

81 100.0 [C₆H₉]⁺

80 27.2 [C₆H₈]⁺

67 18.5 [C₅H₇]⁺

54 16.5 [C₄H₆]⁺

41 24.4 [C₃H₅]⁺

39 16.5 [C₃H₃]⁺

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 1,4-Cyclohexanedicarboxylic
acid.

Materials:

1,4-Cyclohexanedicarboxylic acid sample

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

NMR tubes (5 mm)

Pipettes
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Vortex mixer

NMR spectrometer (e.g., 400 MHz)

Procedure:

Sample Preparation:

Weigh approximately 10-20 mg of the 1,4-Cyclohexanedicarboxylic acid sample and

transfer it to a clean, dry vial.

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

Gently sonicate or vortex the vial to ensure complete dissolution of the sample.

Transfer the solution into a clean, dry NMR tube using a pipette.

Cap the NMR tube securely.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Tune and match the probe for both the ¹H and ¹³C frequencies.

¹H NMR Acquisition:

Set up a standard one-pulse proton experiment.

Acquire the spectrum with an appropriate number of scans (e.g., 16-64) to achieve a good

signal-to-noise ratio.

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-14

ppm).
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¹³C NMR Acquisition:

Set up a standard proton-decoupled carbon experiment.

Acquire the spectrum with a sufficient number of scans (e.g., 1024 or more) due to the low

natural abundance of ¹³C.

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200

ppm).

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the spectra to obtain pure absorption lineshapes.

Calibrate the chemical shift axis using the residual solvent peak as a reference (e.g.,

DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Integrate the signals in the ¹H NMR spectrum.

Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy
Objective: To obtain an FT-IR spectrum of solid 1,4-Cyclohexanedicarboxylic acid.

Materials:

1,4-Cyclohexanedicarboxylic acid sample

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr pellet

press

Spatula

Mortar and pestle (for KBr method)

Potassium bromide (KBr), IR grade (for KBr method)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b147002?utm_src=pdf-body
https://www.benchchem.com/product/b147002?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147002?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure (ATR Method):

Background Spectrum:

Ensure the ATR crystal is clean. If necessary, clean it with a suitable solvent (e.g.,

isopropanol) and allow it to dry completely.

Acquire a background spectrum of the empty ATR accessory.

Sample Analysis:

Place a small amount of the solid 1,4-Cyclohexanedicarboxylic acid sample onto the

ATR crystal.

Use the pressure arm to press the sample firmly and evenly against the crystal.

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

Collect a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

Data Processing:

The software will automatically ratio the sample spectrum against the background

spectrum to produce the final absorbance or transmittance spectrum.

Perform baseline correction and peak picking to identify the key absorption bands.

Clean the ATR crystal thoroughly after the measurement.

Procedure (KBr Pellet Method):

Sample Preparation:

Grind a small amount (1-2 mg) of 1,4-Cyclohexanedicarboxylic acid with approximately

100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous

powder is obtained.

Transfer the powder to a pellet-pressing die.
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Press the powder under high pressure (e.g., 8-10 tons) for several minutes to form a

transparent or translucent pellet.

Sample Analysis:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum.

Data Processing:

Process the spectrum as described in the ATR method.

Mass Spectrometry (MS)
Objective: To obtain an electron ionization (EI) mass spectrum of 1,4-
Cyclohexanedicarboxylic acid.

Materials:

1,4-Cyclohexanedicarboxylic acid sample

Mass spectrometer with an EI source (e.g., as part of a GC-MS system or with a direct

insertion probe)

Volatile solvent (if using GC-MS)

Capillary vials

Procedure (Direct Insertion Probe):

Sample Preparation:

Load a small amount of the solid sample into a capillary tube.

Insert the capillary tube into the direct insertion probe.
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Instrument Setup:

Insert the probe into the ion source of the mass spectrometer.

Evacuate the probe inlet.

Set the ion source temperature (e.g., 200-250 °C) and the electron energy (typically 70

eV).[8]

Data Acquisition:

Gradually heat the probe to volatilize the sample into the ion source.

Acquire mass spectra over the desired mass range (e.g., m/z 40-400) as the sample

evaporates.

Data Processing:

Average the scans across the evaporation profile to obtain a representative mass

spectrum.

Identify the molecular ion and major fragment ions.

Analyze the fragmentation pattern to gain structural information.

Visualizations
The following diagrams illustrate the general experimental workflows for the spectroscopic

techniques described.
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Mass Spectrometry (EI) Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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